

5-Bromo-2-methylpyrimidine: A Core Component in Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-2-methylpyrimidine**

Cat. No.: **B124572**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **5-Bromo-2-methylpyrimidine** is a halogenated pyrimidine derivative that serves as a crucial building block in the fields of medicinal chemistry and agrochemical synthesis. Its strategic substitution pattern, featuring a reactive bromine atom at the 5-position and a methyl group at the 2-position, makes it a versatile intermediate for constructing complex molecular architectures. This document provides a comprehensive overview of its chemical properties, key synthetic applications, and detailed experimental protocols, tailored for professionals in research and development.

Core Properties of 5-Bromo-2-methylpyrimidine

The fundamental molecular and physical properties of **5-Bromo-2-methylpyrimidine** are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.

Property	Value	Reference
Molecular Formula	C ₅ H ₅ BrN ₂	[1] [2]
Molecular Weight	173.01 g/mol	[1] [2]
CAS Number	7752-78-5	[1] [2]
Appearance	White to off-white solid	[3]
Density	1.597 g/cm ³	[1]
Boiling Point	195.25 °C at 760 mmHg	[1]
Flashing Point	71.885 °C	[1]
Solubility	Sparingly soluble in water, soluble in organic solvents like methanol.	[3]

Synthetic Applications in Drug Discovery and Agrochemicals

5-Bromo-2-methylpyrimidine is a valuable precursor in the synthesis of a wide range of biologically active molecules. Its reactivity in cross-coupling reactions allows for the introduction of diverse substituents at the pyrimidine core, a scaffold present in numerous pharmaceuticals and agrochemicals.

Key application areas include:

- **Pharmaceutical Development:** It serves as a key intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs. Notably, it is used as an intermediate in the synthesis of complement factor D inhibitors, which are under investigation for treating complement-related diseases such as autoimmune and inflammatory disorders.
[\[3\]](#)
- **Agrochemical Chemistry:** The compound is utilized in the formulation of herbicides and fungicides, contributing to crop protection and improved agricultural yields.

- Organic Synthesis: The bromine atom on the pyrimidine ring makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings.^[3] These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon bonds.

Experimental Protocols

Detailed methodologies are critical for the successful application of **5-Bromo-2-methylpyrimidine** in synthesis. Below are representative protocols for its own synthesis and its use in a cornerstone cross-coupling reaction.

Synthesis of 5-Bromo-2-methylpyrimidine

One common laboratory-scale synthesis involves the decarboxylation of 2-methyl-5-bromopyrimidine-4-carboxylic acid.

Procedure:

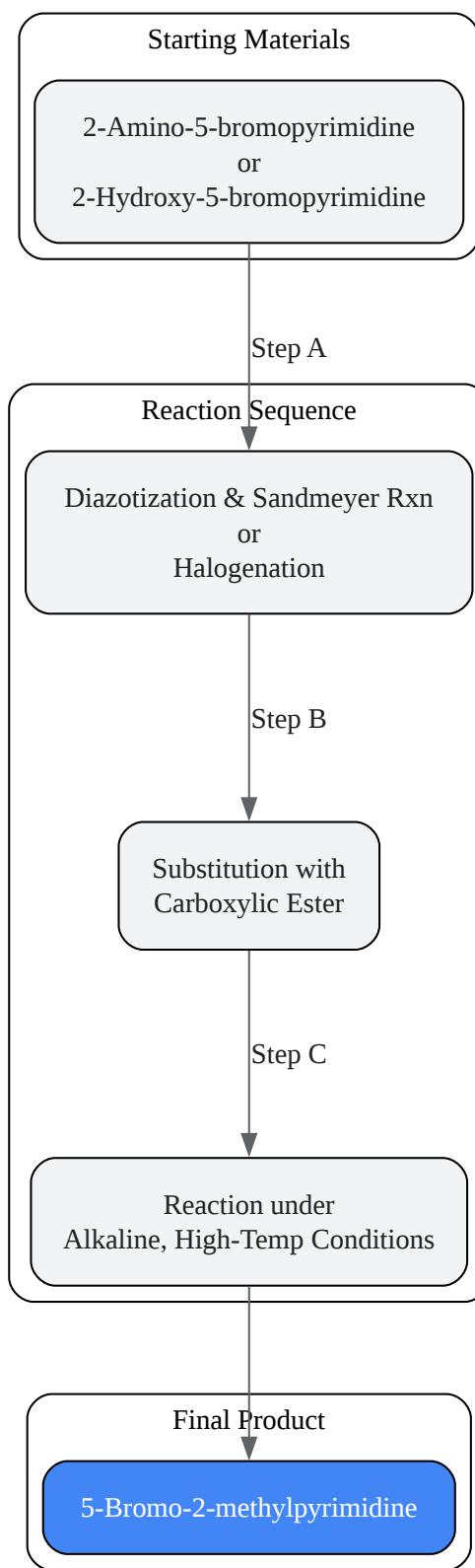
- Dissolve 2-methyl-5-bromopyrimidine-4-carboxylic acid (1.6 mmol) in xylene (5 mL).
- Heat the reaction mixture to reflux and maintain for 2 hours.
- Monitor the reaction completion using an appropriate technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Directly load the cooled mixture onto a silica gel column for purification.
- Elute the column using a gradient system, starting with petroleum ether and gradually increasing the polarity with ethyl acetate (e.g., a 5% v/v solution).
- Collect the fractions containing the desired product and combine them.
- Remove the solvent under reduced pressure to yield **5-Bromo-2-methylpyrimidine** as a white solid.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura reaction, coupling **5-Bromo-2-methylpyrimidine** with a generic arylboronic acid. This reaction is fundamental for creating biaryl structures common in drug candidates.

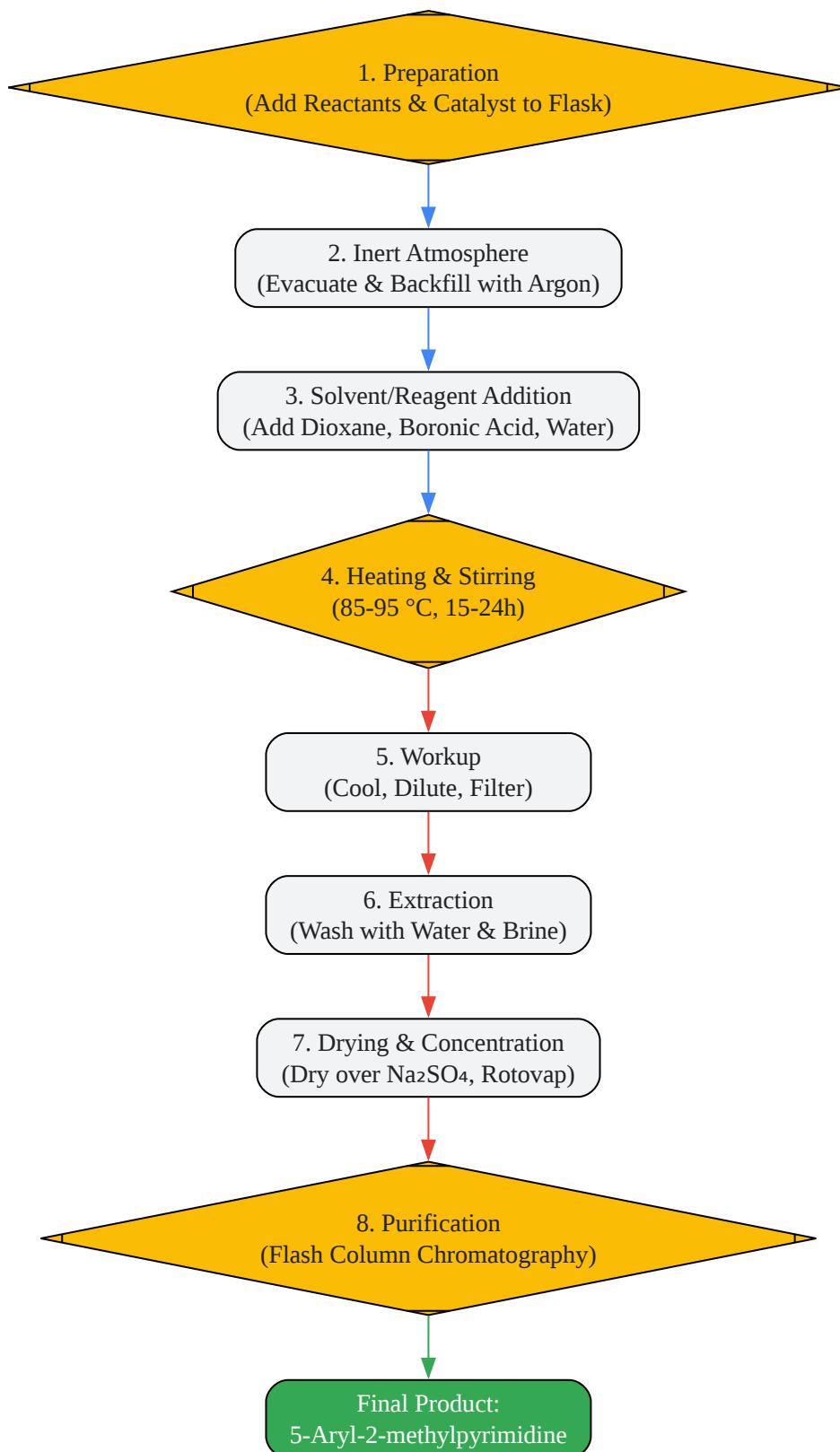
Materials:

- **5-Bromo-2-methylpyrimidine** (1.0 equiv)
- Arylboronic acid (1.1-1.5 equiv)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
- Base (e.g., Potassium Phosphate [K₃PO₄], 2.2 equiv)
- Anhydrous solvent (e.g., 1,4-Dioxane and water, 4:1 ratio)
- Inert gas (Argon or Nitrogen)


Procedure:

- Setup: Add **5-Bromo-2-methylpyrimidine** (1.0 equiv), the palladium catalyst (5 mol%), and the base (2.2 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
- Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
- Reagent Addition: Add the anhydrous 1,4-dioxane via syringe, followed by the arylboronic acid (1.2 equiv) and finally the water.
- Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 85-95 °C.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

- Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.


Visualized Workflows and Pathways

To further clarify the synthetic logic and experimental processes, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Generalized synthesis pathway for **5-Bromo-2-methylpyrimidine**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [5-Bromo-2-methylpyrimidine: A Core Component in Advanced Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b124572#5-bromo-2-methylpyrimidine-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

